molecular formula C11H16O B15189479 alpha-Isopropyl-phenethyl alcohol, (R)- CAS No. 63674-19-1

alpha-Isopropyl-phenethyl alcohol, (R)-

Cat. No.: B15189479
CAS No.: 63674-19-1
M. Wt: 164.24 g/mol
InChI Key: AFLKKLSCQQGOEK-LLVKDONJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Isopropyl-phenethyl alcohol, ®-, can be synthesized through several methods. One common synthetic route involves the reduction of the corresponding ketone, alpha-Isopropyl-phenylacetone, using a chiral reducing agent to ensure the desired stereochemistry. Another method involves the asymmetric hydrogenation of the corresponding prochiral ketone using a chiral catalyst .

Industrial Production Methods

Industrial production of alpha-Isopropyl-phenethyl alcohol, ®-, often involves the catalytic hydrogenation of the corresponding ketone in the presence of a chiral catalyst. This method is preferred due to its efficiency and ability to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

Alpha-Isopropyl-phenethyl alcohol, ®-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of alpha-Isopropyl-phenethyl alcohol, ®-, involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Alpha-Isopropyl-phenethyl alcohol, ®-, can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of alpha-Isopropyl-phenethyl alcohol, ®-, lies in its chiral nature and specific stereochemistry, which makes it valuable in asymmetric synthesis and chiral resolution processes .

Conclusion

Alpha-Isopropyl-phenethyl alcohol, ®-, is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chiral properties and ability to undergo various chemical reactions make it an important compound for scientific research and industrial production.

Properties

CAS No.

63674-19-1

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(2R)-3-methyl-1-phenylbutan-2-ol

InChI

InChI=1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3/t11-/m1/s1

InChI Key

AFLKKLSCQQGOEK-LLVKDONJSA-N

Isomeric SMILES

CC(C)[C@@H](CC1=CC=CC=C1)O

Canonical SMILES

CC(C)C(CC1=CC=CC=C1)O

Origin of Product

United States

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